6-[Ethyl(phenyl)amino]hexan-1-OL
CAS No.: 156780-48-2
Cat. No.: VC16839548
Molecular Formula: C14H23NO
Molecular Weight: 221.34 g/mol
* For research use only. Not for human or veterinary use.
![6-[Ethyl(phenyl)amino]hexan-1-OL - 156780-48-2](/images/structure/VC16839548.png)
Specification
CAS No. | 156780-48-2 |
---|---|
Molecular Formula | C14H23NO |
Molecular Weight | 221.34 g/mol |
IUPAC Name | 6-(N-ethylanilino)hexan-1-ol |
Standard InChI | InChI=1S/C14H23NO/c1-2-15(12-8-3-4-9-13-16)14-10-6-5-7-11-14/h5-7,10-11,16H,2-4,8-9,12-13H2,1H3 |
Standard InChI Key | LIDHWGMXXKSFNT-UHFFFAOYSA-N |
Canonical SMILES | CCN(CCCCCCO)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Constitutional Features
The molecular formula of 6-[Ethyl(phenyl)amino]hexan-1-ol is C₁₄H₂₃NO, derived from a six-carbon aliphatic chain (hexanol) with an ethyl(phenyl)amino substituent at the terminal carbon. The phenyl group introduces aromaticity, while the ethyl moiety adds steric bulk, influencing reactivity and solubility. Key structural attributes include:
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Primary alcohol (-OH) at position 1, enabling hydrogen bonding and nucleophilic reactions.
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Secondary amine (-NH-) at position 6, with ethyl and phenyl substituents modulating basicity and electronic effects.
Comparative analysis with 6-aminohexan-1-ol (C₆H₁₅NO, MW 117.19 g/mol) suggests that the phenyl and ethyl groups in 6-[Ethyl(phenyl)amino]hexan-1-ol increase its molecular weight to approximately 237.34 g/mol, calculated using atomic mass increments.
Table 1: Structural and Molecular Parameters
Parameter | 6-[Ethyl(phenyl)amino]hexan-1-ol | 6-Aminohexan-1-ol |
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Molecular Formula | C₁₄H₂₃NO | C₆H₁₅NO |
Molecular Weight (g/mol) | 237.34 | 117.19 |
Functional Groups | Alcohol, secondary amine | Alcohol, primary amine |
Synthesis and Reactivity
Synthetic Pathways
Though no direct synthesis routes for 6-[Ethyl(phenyl)amino]hexan-1-ol are documented, analogous reactions for 6-aminohexan-1-ol suggest plausible methods:
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Reductive Amination: Reacting 6-oxohexanal with ethylphenylamine under hydrogenation conditions (e.g., H₂/Pd-C) could yield the target compound.
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Nucleophilic Substitution: Displacing a leaving group (e.g., bromide) at the sixth carbon of hexanol with ethyl(phenyl)amine.
Reactivity Profile
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Alcohol Group: Participates in esterification, etherification, and oxidation reactions. The primary -OH’s pKa is estimated at ~16–18, similar to aliphatic alcohols .
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Amine Group: The secondary amine’s pKa is projected at ~9.5–10.5, slightly lower than primary amines (e.g., 6-aminohexan-1-ol, pKa ~10.5) , due to the electron-withdrawing phenyl group.
Physicochemical Properties
Thermal and Solubility Characteristics
Extrapolating from 6-aminohexan-1-ol (boiling point: 227°C, density: 0.9 g/cm³) and 6-mercaptohexan-1-ol (density: 0.981 g/mL) , the larger hydrophobic phenyl group in 6-[Ethyl(phenyl)amino]hexan-1-ol likely elevates its boiling point to 250–270°C and density to 1.05–1.10 g/cm³.
Table 2: Predicted Physicochemical Properties
Applications and Industrial Relevance
Pharmaceutical Intermediate
Secondary amine-alcohols are pivotal in drug synthesis. For instance, 6-aminohexan-1-ol serves as a precursor for antibiotics and antifungals . By analogy, 6-[Ethyl(phenyl)amino]hexan-1-ol could act as a building block for:
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Antihistamines: The ethyl(phenyl)amino group mimics structural motifs in diphenhydramine derivatives.
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Local Anesthetics: Similar to lidocaine’s diethylamino aromatic backbone.
Surface Modification Agent
Thiol- and amino-alcohols like 6-mercaptohexan-1-ol are used in self-assembled monolayers (SAMs) . The target compound’s amine and alcohol groups may facilitate covalent bonding to metal oxides, suggesting applications in nanotechnology and biosensors.
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